molecular formula C19H18N2O2S B2368800 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034346-32-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2368800
M. Wt: 338.43
InChI Key: XPJHDRZRXGDLMR-UHFFFAOYSA-N
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Description

The compound “N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indenyl group, a benzo[d]thiazole group, and a carboxamide group . These groups are common in many bioactive compounds, and they can contribute to a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indenyl group (a fused cyclopentadiene and benzene ring), a benzo[d]thiazole group (a fused benzene and thiazole ring), and a carboxamide group (a carbonyl group attached to an amine). These groups could potentially engage in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group might be involved in acid-base reactions, the benzo[d]thiazole group might undergo electrophilic aromatic substitution, and the indenyl group might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Uma et al. (2017) focused on synthesizing and characterizing derivatives of benzo[d]thiazol, which revealed their potential toxicity to bacteria, especially with chlorine substituents.

Structural Analysis

  • Richter et al. (2023) reported on the crystal and molecular structures of a compound closely related to the chemical , highlighting its relevance in structural chemistry studies (Richter et al., 2023).

Photochemical Reactions

  • A research by Mahran et al. (1983) investigated the photooxidation of a thiazolyl benzimidazole compound, providing insights into the photochemical properties of similar compounds (Mahran et al., 1983).

Gelation Behavior

  • Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, revealing their potential in material science and crystal engineering (Yadav & Ballabh, 2020).

Antitumor Activity

  • Ostapiuk et al. (2017) synthesized and examined the antitumor activity of certain thiazole derivatives, indicating their potential in cancer research (Ostapiuk et al., 2017).

Antibacterial Agents

  • Palkar et al. (2017) designed, synthesized, and studied a novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents (Palkar et al., 2017).

Cyclocondensation Reactions

  • A study by Krauze et al. (2007) discussed the formation of alternative products in a cyclocondensation reaction involving benzylidenemalononitrile and related compounds (Krauze et al., 2007).

Synthesis of Anti-Inflammatory Agents

  • Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of research targeting novel molecules with potential anti-inflammatory properties (Moloney, 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its mechanism of action, and assessing its safety profile. Such studies could provide valuable insights into its potential applications .

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-19(10-13-6-2-3-7-14(13)11-19)12-20-17(22)18-21-15-8-4-5-9-16(15)24-18/h2-9H,10-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJHDRZRXGDLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide

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